1-(pyridazin-3-yl)ethan-1-ol
Overview
Description
1-(Pyridazin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol It is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(pyridazin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of pyridazine with ethylene oxide under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Pyridazin-3-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form pyridazin-3-yl acetic acid using common oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can convert it into pyridazin-3-yl ethane using reducing agents like lithium aluminum hydride. Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the pyridazine ring, leading to the formation of various derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(pyridazin-3-yl)ethan-1-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, some pyridazine derivatives act as calcium sensitizers and phosphodiesterase inhibitors, stabilizing calcium-induced conformational changes in proteins like troponin C . These interactions can lead to various physiological effects, including vasodilation and increased cardiac contractility.
Comparison with Similar Compounds
1-(Pyridazin-3-yl)ethan-1-ol can be compared to other similar compounds, such as pyridazinone and pyridazine derivatives. These compounds share the pyridazine ring structure but differ in their functional groups and overall molecular architecture . For instance:
Properties
IUPAC Name |
1-pyridazin-3-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKAZYZDOBKGMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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